molecular formula C25H21BrFP B1366556 Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide CAS No. 109869-77-4

Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide

Cat. No. B1366556
M. Wt: 451.3 g/mol
InChI Key: MWSSTUBFONFICG-UHFFFAOYSA-M
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Description

“Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide” is a phosphonium compound. It is a bromide salt of a phosphonium cation . The molecular formula of this compound is C25H21BrFP and it has a molecular weight of 451.3 g/mol .

Scientific Research Applications

  • Chemical Reactions and Compounds Formation

    • Phosphonium salts, including those similar to [(2-fluorophenyl)methyl]triphenylphosphonium bromide, participate in various chemical reactions. For instance, they can form bipolar compounds with charged atoms under specific conditions, such as the reaction of triphenyl(2-p-toluoylethyl)- and triphenyl(2-p-bromobenzoylethyl)phosphonium bromide 2,4-dinitrophenylhydrazones with aqueous alkali at 0°C (Khachikyan, 2009).
  • Synthesis of Deep Eutectic Solvents

    • Phosphonium salts like methyl-triphenyl phosphonium bromide (MTPB) have been used to synthesize low-viscosity deep eutectic solvents (DESs). These DESs are useful in industrial applications such as flue gas desulfurization, demonstrating high efficiency in low-concentration SO2 absorption (Zhao et al., 2021).
  • In Polymer Chemistry

    • Insoluble polymer-bound triphenylphosphonium perbromide, chemically modified from poly(methyl methacrylate) resin, serves as a halogen-carrier in the bromination of organic compounds. This demonstrates the applicability of phosphonium salts in facilitating chemical modifications and reactions (Hassanein et al., 1989).
  • In Nucleophilic Reactions

    • Phosphonium salts based on triphenylphosphine and 3-phenylpropargyl bromide undergo reactions with secondary amines, leading to the formation of various compounds. This highlights their reactivity and utility in creating diverse chemical structures (Khachatrian et al., 2002).
  • Solvent-Free Synthesis

    • The solvent-free mechanochemical synthesis of phosphonium salts, including those from triphenylphosphine, demonstrates an eco-friendly approach to chemical synthesis. This method eliminates the need for solvents and can produce different phosphonium salts under ambient conditions (Balema et al., 2002).
  • Biological Applications

    • Certain phosphonium salts, acting as intracellular transport vectors, are explored for their potential in delivering functionalized nanoparticles into cells for diagnostic and therapeutic purposes. This highlights their potential biomedical applications, especially in cancer research (Chen et al., 2017).

properties

IUPAC Name

(2-fluorophenyl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSSTUBFONFICG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrFP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445576
Record name Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide

CAS RN

109869-77-4
Record name Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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